2-Methoxy-1,4-naphthoquinone

Catalog No.
S575062
CAS No.
2348-82-5
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1,4-naphthoquinone

CAS Number

2348-82-5

Product Name

2-Methoxy-1,4-naphthoquinone

IUPAC Name

2-methoxynaphthalene-1,4-dione

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3

InChI Key

OBGBGHKYJAOXRR-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=CC=CC=C2C1=O

Synonyms

2-methoxy-1,4-naphthoquinone, lawsone methyl ether

Canonical SMILES

COC1=CC(=O)C2=CC=CC=C2C1=O
  • Helicobacter pylori: MNQ demonstrated comparable effectiveness to amoxicillin in combating this bacterium associated with peptic ulcers [].
  • Fusarium proliferatum: This fungus produces toxins harmful to plants, animals, and humans. Studies revealed MNQ's ability to inhibit this fungus with a minimal inhibitory dose of 8.0 mg/L [].
  • Penicillium species: MNQ displayed antifungal activity against Penicillium italicum and Penicillium digitatum, fungi responsible for spoilage in citrus fruits [].

2-Methoxy-1,4-naphthoquinone is a naturally occurring compound belonging to the naphthoquinone class, characterized by a methoxy group attached to the naphthoquinone structure. This compound exhibits a yellowish color and is soluble in organic solvents. Its chemical formula is C₁₁H₈O₂, and it has a molecular weight of 176.18 g/mol. It is derived from various plant sources, notably from Impatiens balsamina, where it has been isolated and studied for its biological properties and potential therapeutic applications.

The mechanism of action of MNQ varies depending on the biological context. Here are some examples:

  • Antibacterial activity: MNQ might inhibit Tet(X) efflux pumps in bacteria, preventing them from expelling tetracycline antibiotics [].
  • Anticancer properties: MNQ may suppress the invasion and migration of breast cancer cells and could potentially target protein kinase C (PKC) enzymes involved in cancer cell signaling [, ].
  • Neural repair: MNQ has been shown to stimulate the proliferation and activity of olfactory ensheathing cells, which are important for nerve regeneration []. The activation of the transcription factor Nrf2 might be involved in this process [].
, primarily involving redox processes. It can react with molecular oxygen to form superoxide anion radicals, which are implicated in oxidative stress pathways. This compound can also undergo reduction reactions, particularly by enzymes such as NQO1 (NAD(P)H:quinone oxidoreductase 1), yielding NAD⁺ and supporting substrate-level phosphorylation during respiratory inhibition . Additionally, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of specific signaling pathways .

2-Methoxy-1,4-naphthoquinone exhibits significant biological activities, including antimicrobial, anticancer, and antioxidant properties. In vitro studies have demonstrated its effectiveness against antibiotic-resistant strains of Helicobacter pylori, with minimum inhibitory concentrations ranging from 0.156 to 0.625 μg/mL . Furthermore, it has been shown to induce apoptosis in lung adenocarcinoma cells via oxidative stress mechanisms and activation of the JNK and p38 MAPK signaling pathways . Its antioxidant activity contributes to its protective effects against oxidative damage in various biological systems.

The synthesis of 2-methoxy-1,4-naphthoquinone can be achieved through several methods:

  • Extraction from Natural Sources: It can be isolated from plants like Impatiens balsamina using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis typically involves the methylation of 1,4-naphthoquinone using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Carbon Dot Synthesis: Recent studies have explored using 2-methoxy-1,4-naphthoquinone as a carbon source for synthesizing carbon dots through hydrothermal treatment in dimethyl sulfoxide .

2-Methoxy-1,4-naphthoquinone has several applications across various fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new treatments against resistant bacterial strains.
  • Cancer Therapy: Due to its ability to induce apoptosis in cancer cells, it is being investigated for its potential use in cancer therapies.
  • Antioxidant Supplements: Its antioxidant properties may be harnessed in dietary supplements aimed at reducing oxidative stress.

Studies on the interactions of 2-methoxy-1,4-naphthoquinone with biological systems have highlighted its role in modulating oxidative stress responses. For instance, it enhances ROS generation that leads to cell death in cancer cells . Additionally, its interaction with Helicobacter pylori suggests mechanisms that could be exploited for therapeutic interventions against gastric infections .

Several compounds share structural similarities with 2-methoxy-1,4-naphthoquinone. Here are some notable examples:

Compound NameStructure TypeBiological Activity
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone)NaphthoquinoneInduces apoptosis and cell cycle arrest
Lawsone (2-Hydroxy-1,4-naphthoquinone)NaphthoquinoneAntimicrobial and anticancer properties
Juglone (5-Hydroxy-1,4-naphthoquinone)NaphthoquinoneAntimicrobial and anti-inflammatory effects

Uniqueness of 2-Methoxy-1,4-naphthoquinone: Unlike these similar compounds, 2-methoxy-1,4-naphthoquinone exhibits strong activity against antibiotic-resistant Helicobacter pylori, making it particularly valuable for addressing gastric infections. Additionally, its specific apoptotic effects on lung adenocarcinoma cells highlight its potential as a targeted cancer therapeutic agent.

Molecular Structure and Formula

2-Methoxy-1,4-naphthoquinone is a substituted naphthoquinone derivative with the molecular formula C₁₁H₈O₃ [1] [3] [5]. The compound exhibits a quinone structure based on the naphthalene ring system, where the 1,4-positions contain carbonyl groups forming the characteristic quinone moiety [1] [7]. The methoxy group (-OCH₃) is positioned at the 2-carbon of the naphthoquinone ring, replacing a hydrogen atom at this location [1] [5].

The structural framework consists of a fused bicyclic aromatic system with two ketone functionalities and one ether linkage [3] [7]. The compound is systematically named as 2-methoxynaphthalene-1,4-dione according to International Union of Pure and Applied Chemistry nomenclature [1] [5]. Alternative chemical names include lawsone methyl ether and 2-methoxy-p-naphthoquinone [1] [7].

PropertyValueReference
Molecular FormulaC₁₁H₈O₃ [1] [3]
Molecular Weight188.18 g/mol [3] [5]
CAS Registry Number2348-82-5 [1] [2]
SMILES NotationCOC1=CC(=O)C2=CC=CC=C2C1=O [4] [23]
InChI KeyOBGBGHKYJAOXRR-UHFFFAOYSA-N [1] [5]

Physical Characteristics and Properties

Melting Point and Boiling Point

The melting point of 2-methoxy-1,4-naphthoquinone has been consistently reported as 184-187°C in literature sources [2] [4] [7]. This relatively high melting point reflects the compound's crystalline nature and intermolecular interactions within the solid state [8] [12]. The boiling point has been estimated through computational methods as approximately 283.17°C, though this represents a theoretical calculation rather than experimental determination [7] [12].

Thermal PropertyValueMethodReference
Melting Point184-187°CExperimental [2] [4]
Boiling Point283.17°CComputational estimate [7] [12]

Solubility Profile

2-Methoxy-1,4-naphthoquinone demonstrates limited water solubility, with reported values of 31.23 mg/L at unspecified temperature conditions [7]. The compound exhibits significantly enhanced solubility in organic solvents, particularly dimethyl sulfoxide where concentrations of 50 mg/mL (265.70 millimolar) can be achieved with ultrasonic assistance [7].

The solubility characteristics reflect the compound's lipophilic nature due to the aromatic quinone structure and methoxy substitution [5] [11]. Enhanced dissolution occurs in polar aprotic solvents including dimethyl sulfoxide, acetone, and ethyl acetate [23]. The compound also shows solubility in chloroform and dichloromethane, indicating compatibility with moderately polar organic media [23].

SolventSolubilityConditionsReference
Water31.23 mg/LTemperature not stated [7]
Dimethyl sulfoxide50 mg/mLUltrasonic assistance [7]
Organic solventsHighVarious conditions [23]

Crystalline Structure

The crystalline structure of 2-methoxy-1,4-naphthoquinone has been characterized through X-ray crystallographic analysis, revealing specific lattice parameters and molecular arrangements [15]. The compound forms crystalline solids with defined geometric parameters that influence its physical properties and intermolecular interactions [15].

Crystallographic studies on related naphthoquinone derivatives provide insights into the structural features of this compound class [15]. The presence of the methoxy group at the 2-position influences the crystal packing through potential hydrogen bonding interactions and steric effects [33].

Spectroscopic Characteristics

Ultraviolet-Visible Spectrum

The ultraviolet-visible absorption spectrum of 2-methoxy-1,4-naphthoquinone exhibits characteristic absorption maxima that reflect the electronic transitions within the quinone chromophore [18]. In methanol solution, the compound displays absorption wavelengths at 243, 248, 278, and 338 nanometers [18]. The absorption peak at 248 nanometers has been specifically noted for analytical detection purposes [18].

The extended conjugation system of the naphthoquinone framework, combined with the electron-donating methoxy substituent, influences the electronic absorption properties [16] [18]. These spectral characteristics are valuable for both analytical identification and photochemical studies of the compound [18].

Wavelength (nm)SolventApplicationReference
243, 248, 278, 338MethanolUV spectroscopy [18]
248VariousAnalytical detection [18]

Infrared Spectroscopy

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that provide structural information about 2-methoxy-1,4-naphthoquinone [18] [19]. The most prominent absorption bands occur at 1682 and 1648 cm⁻¹, corresponding to carbonyl stretching vibrations of the quinone moiety [18]. Additional significant bands appear at 1605 cm⁻¹ for aromatic carbon-carbon stretching and 1244 cm⁻¹ for carbon-oxygen stretching of the methoxy group [18].

The infrared spectrum provides definitive evidence for the presence of quinone carbonyls, aromatic ring systems, and ether functionalities [17] [19]. These spectroscopic signatures are consistent with the proposed molecular structure and serve as diagnostic tools for compound identification [18] [33].

Frequency (cm⁻¹)AssignmentIntensityReference
1682C=O stretchingStrong [18]
1648C=O stretchingStrong [18]
1605C=C aromaticMedium [18]
1244C-O stretchingMedium [18]

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of hydrogen and carbon-13 spectra [18] [32]. The proton nuclear magnetic resonance spectrum recorded at 600 megahertz in deuterated chloroform reveals characteristic chemical shift patterns for the naphthoquinone ring system and methoxy group [18] [32].

Carbon-13 nuclear magnetic resonance spectroscopy at 150 megahertz provides information about the carbon framework, including the quinone carbonyls, aromatic carbons, and the methoxy carbon [18] [32]. These spectroscopic data confirm the structural assignment and provide quantitative information about the molecular environment of individual atoms [21] [32].

Mass Spectrometry Profile

Mass spectrometric analysis of 2-methoxy-1,4-naphthoquinone reveals a molecular ion peak at mass-to-charge ratio 188, consistent with the molecular formula C₁₁H₈O₃ [1] [18]. The fragmentation pattern includes prominent peaks at mass-to-charge ratios 173 [M-CH₃]⁺, 158 [M-OCH₂]⁺, 102, and 89 [18].

Additional mass spectrometric data from electron ionization studies show significant fragment ions at 161.054626 (100% relative intensity), 146.032013 (70.73%), 115.050209 (47.61%), 129.029846 (21.09%), and 143.044266 (19.01%) [1] [13]. These fragmentation patterns provide structural confirmation and are useful for analytical identification purposes [18] [22].

Mass-to-Charge RatioRelative Intensity (%)AssignmentReference
188Variable[M]⁺ [18]
17318[M-CH₃]⁺ [18]
161.054626100Fragment ion [1]
146.03201370.73Fragment ion [1]

Chemical Reactivity

Redox Properties

2-Methoxy-1,4-naphthoquinone exhibits characteristic quinone redox behavior, capable of undergoing both one-electron and two-electron reduction processes [25] [29]. The compound can accept electrons to form semiquinone radical intermediates and subsequently hydroquinone species [25]. These redox transformations are fundamental to the biological activity and chemical reactivity of naphthoquinone compounds [25].

The redox cycling capability enables the compound to participate in oxidation-reduction reactions with various biological and chemical reducing agents [25] [29]. Reduction by mitochondrial NAD(P)H quinone oxidoreductase 1 has been specifically documented, yielding NAD⁺ and supporting cellular metabolic processes [29]. The compound serves as a substrate for various flavoprotein enzymes involved in cellular electron transport [25].

Electrophilic Characteristics

The quinone moiety of 2-methoxy-1,4-naphthoquinone confers electrophilic properties to the molecule, enabling reactions with nucleophilic species [30]. The electron-deficient nature of the quinone carbonyls makes the compound susceptible to nucleophilic attack at various ring positions [30]. The presence of the methoxy group influences the electronic distribution and reactivity patterns within the molecule [26] .

Electrophilic behavior is demonstrated through interactions with biological nucleophiles including amino acids, proteins, and other cellular components [30]. The compound can form covalent adducts with sulfur-containing nucleophiles and participate in Michael addition reactions [30].

Nucleophilic Substitution Patterns

2-Methoxy-1,4-naphthoquinone undergoes nucleophilic substitution reactions following distinct mechanistic pathways depending on reaction conditions [26] . Thermal reactions with nucleophiles such as methylamine result in replacement of the methoxy group at the 2-position [26]. Photochemical conditions induce alternative substitution patterns, with nucleophilic attack occurring at the 3-position while retaining the methoxy group [26].

The nucleophilic substitution reactions demonstrate high regiospecificity, with thermal and photochemical pathways yielding different constitutional isomers [26] [28]. These reactions provide synthetic routes for preparing structurally modified naphthoquinone derivatives [30]. The substitution patterns are influenced by electronic effects of the methoxy group and the inherent reactivity of the quinone system [26] [30].

Reaction ConditionsSubstitution SiteProduct TypeReference
Thermal2-positionMethoxy replacement [26]
Photochemical3-positionHydrogen replacement [26]
Various nucleophilesMultiple sitesDiverse derivatives [30]

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

188.047344113 g/mol

Monoisotopic Mass

188.047344113 g/mol

Heavy Atom Count

14

LogP

1.35 (LogP)

UNII

39020BUT1D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2348-82-5

Wikipedia

2-methoxynaphthoquinone

General Manufacturing Information

1,4-Naphthalenedione, 2-methoxy-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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